molecular formula C17H23N3O B3864877 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Cat. No. B3864877
M. Wt: 285.4 g/mol
InChI Key: XBYBQHGKIFQNPN-UHFFFAOYSA-N
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Description

The compound “6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow due to oxidation. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using several methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline .


Molecular Structure Analysis

The molecular structure of quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The methoxy, methyl, and diazepanyl groups in “6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline” are substituents on this quinoline core.


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of aromatic ring systems .


Physical And Chemical Properties Analysis

Quinoline is a colorless liquid at room temperature with a boiling point of 237 °C and a melting point of -15 °C . It is only slightly soluble in water but dissolves readily in most organic solvents .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely and is often dependent on their chemical structure and the target with which they interact. Many quinoline derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

Like many organic compounds, quinoline and its derivatives should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

Quinoline and its derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the development of new synthetic methods and the exploration of new biological activities .

properties

IUPAC Name

6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-6-5-14(21-3)12-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYBQHGKIFQNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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